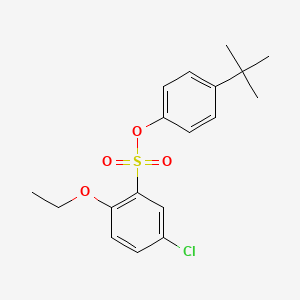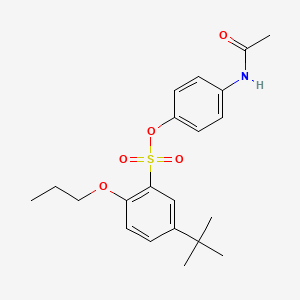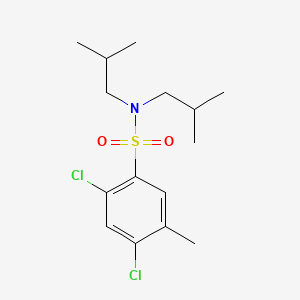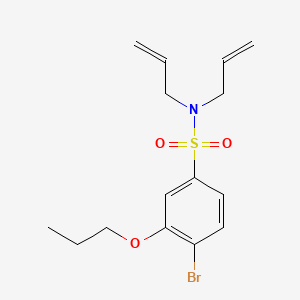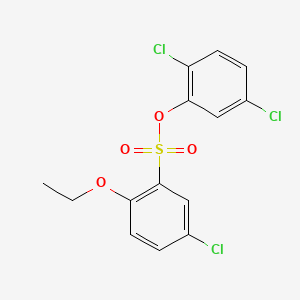
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate, also known as CTMPS, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. CTMPS is a sulfonate ester that has a trichlorobenzene ring attached to it. It is widely used in various scientific applications, including biochemical and physiological studies.
Mécanisme D'action
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate acts as a fluorescent probe by binding to proteins and altering their fluorescence properties. The binding of this compound to proteins can be monitored using various spectroscopic techniques, such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to interact with various proteins, including enzymes, receptors, and transporters. The binding of this compound to proteins can lead to changes in their activity, localization, and interactions with other molecules. This compound has also been shown to affect the structure and function of biological membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate in scientific research is its high sensitivity and specificity for protein binding. This compound is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one of the limitations of using this compound is its potential toxicity to cells and organisms, which can affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the use of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate in scientific research. One area of interest is the development of new this compound derivatives with improved properties, such as higher fluorescence intensity or increased specificity for certain proteins. Another potential direction is the use of this compound in combination with other techniques, such as mass spectrometry or X-ray crystallography, to study protein-ligand interactions in greater detail. Finally, this compound could be used to study the effects of drugs or other molecules on protein function and localization, which could have important implications for drug discovery and development.
Méthodes De Synthèse
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate can be synthesized by reacting 2,4,5-trichlorobenzenesulfonyl chloride with 4-chloro-3-methylphenol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.
Applications De Recherche Scientifique
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has been extensively used in various scientific studies due to its unique properties. It is commonly used as a fluorescent probe to study protein-ligand interactions. This compound can also be used to label proteins for imaging studies. In addition, this compound has been used as a tool to study the structure and function of biological membranes.
Propriétés
IUPAC Name |
(4-chloro-3-methylphenyl) 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O3S/c1-7-4-8(2-3-9(7)14)20-21(18,19)13-6-11(16)10(15)5-12(13)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRMLVUPACSLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)


